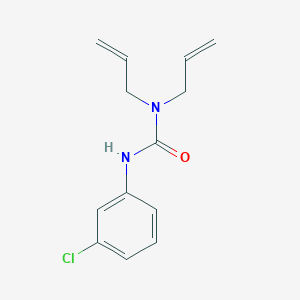

N,N-diallyl-N'-(3-chlorophenyl)urea

Description

N,N-Diallyl-N'-(3-chlorophenyl)urea is a substituted urea derivative characterized by two allyl groups attached to one nitrogen atom and a 3-chlorophenyl group on the adjacent nitrogen.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1,1-bis(prop-2-enyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBBVQPZOCEOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(3-chlorophenyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, providing high yields and chemical purity. The reaction involves the use of potassium isocyanate and the corresponding amine, followed by filtration or extraction procedures to isolate the desired product.

Industrial Production Methods

Industrial production of N,N-diallyl-N’-(3-chlorophenyl)urea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This process can be scaled up for large-volume production, making it suitable for commercial applications. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(3-chlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted urea derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.

Scientific Research Applications

N,N-diallyl-N’-(3-chlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can undergo radical polymerization, where the allyl groups participate in the formation of polymer chains . This process is facilitated by the presence of a catalyst or initiator, leading to the formation of high-molecular-weight products. The molecular targets include reactive sites on enzymes and proteins, where the compound can form covalent bonds, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Urea Derivatives and Their Structural Features

*Calculated based on formula C₁₃H₁₄ClN₂O.

Key Observations:

- Allyl vs. Alkyl/Aryl Groups : The diallyl groups in the target compound may enhance membrane permeability compared to dimethyl or sulfonyl substituents, as seen in plant growth regulators (e.g., compound I) .

- Chlorophenyl Position : Meta-substituted chlorophenyl groups (e.g., 3-chlorophenyl) are common in bioactive ureas, whereas para-substituted analogs (e.g., MPCU) target mitochondria in cancer cells .

- Functional Groups : Sulfonyl groups (MPCU) or adamantyl moieties (JCC-02) confer distinct pharmacological profiles, such as mitochondrial accumulation or neuroprotective effects .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted using fragment-based methods.

Key Observations:

- Hydrophobicity : Allyl and sulfonyl substituents increase logP values, favoring membrane penetration.

- Crystal Packing : Ureas with nitro groups (e.g., 4-nitrophenyl) form hydrogen-bonded networks, impacting stability .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N,N-diallyl-N'-(3-chlorophenyl)urea?

- Methodological Answer : Synthesis requires careful control of reaction parameters. For analogous urea derivatives (e.g., ), temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., carbodiimides for urea bond formation) significantly impact yield and purity. Continuous flow reactors may enhance scalability by improving heat/mass transfer .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy : FT-IR for urea C=O stretching (~1640–1680 cm⁻¹) and NMR (¹H/¹³C) to confirm allyl and chlorophenyl substituents (e.g., allyl protons at δ 5.1–5.8 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Q. What are the key physicochemical properties influencing solubility and stability?

- Methodological Answer :

- Solubility : Predominantly lipophilic due to chlorophenyl/allyl groups; use logP calculations (e.g., ~2.5–3.5 via XLogP3) to guide solvent selection (DMSO for biological assays, hexane/ethyl acetate for purification) .

- Stability : Hydrolytic degradation under acidic/basic conditions (monitor via pH-stress studies). Store at –20°C in inert atmospheres to prevent oxidation of allyl groups .

Advanced Research Questions

Q. How do structural modifications (e.g., allyl vs. methyl substituents) alter bioactivity in urea derivatives?

- Methodological Answer : Compare analogues using:

- Receptor Binding Assays : For example, mGlu5 receptor antagonism (as in ) to assess substituent effects on IC₅₀. Allyl groups may enhance steric hindrance, reducing affinity compared to methyl derivatives.

- Molecular Dynamics Simulations : Analyze substituent interactions with hydrophobic pockets (e.g., π-π stacking of chlorophenyl vs. allyl conformational flexibility) .

Q. How should researchers resolve contradictions in reported biological activities of urea derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, dosage in vs. 11). For instance, discrepancies in cytotoxicity may arise from differences in assay duration (24h vs. 72h).

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ under standardized protocols. Use ANOVA to identify statistically significant outliers .

Q. What advanced techniques characterize the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Resolve molecular conformation (e.g., torsion angles between aryl and urea groups; dihedral angles <10° suggest planarity, as in ).

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., ΔH values from ). For related compounds, decomposition occurs at ~250–300°C .

Q. What strategies mitigate challenges in copolymerization involving diallyl-urea monomers?

- Methodological Answer :

- Kinetic Modeling : Apply rate equations (e.g., from ) to optimize initiator ratios (APS/sodium bisulfate).

- Side-Reaction Suppression : Use radical inhibitors (e.g., TEMPO) to minimize cross-linking during copolymerization with acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.